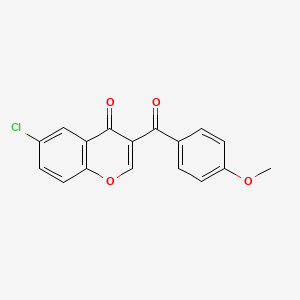![molecular formula C17H19NO B5771750 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine](/img/structure/B5771750.png)
1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine, also known as DHPMP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DHPMP belongs to the class of heterocyclic compounds and has a unique structure that makes it an interesting subject of study.
Wirkmechanismus
The mechanism of action of 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine is not fully understood. However, it has been suggested that it acts by modulating the activity of neurotransmitters such as serotonin, dopamine, and acetylcholine. 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroprotection and neuroplasticity.
Biochemical and Physiological Effects
1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in the brain, which helps in protecting the brain from oxidative stress. Moreover, 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine has been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10) and decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine has several advantages as a research tool. It is easy to synthesize and has a high yield. Moreover, it exhibits a wide range of potential therapeutic applications, making it a versatile compound for scientific research. However, 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine also has limitations. It has poor solubility in water, which makes it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential area of research is the development of more efficient synthesis methods for 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine and its potential side effects.
Conclusion
In conclusion, 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It exhibits anticonvulsant, antidepressant, and neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. While 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine has several advantages as a research tool, it also has limitations, and further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine involves the reaction of 1-(1,3-dihydronaphtho[1,2-c]furan-4-yl)ethanone with pyrrolidine in the presence of a catalyst. The reaction yields 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine has been the subject of various scientific studies due to its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and neuroprotective properties. Moreover, 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(1,3-dihydrobenzo[e][2]benzofuran-4-ylmethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-6-15-13(5-1)9-14(10-18-7-3-4-8-18)16-11-19-12-17(15)16/h1-2,5-6,9H,3-4,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYOWZJUFOFYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC3=CC=CC=C3C4=C2COC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807413 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

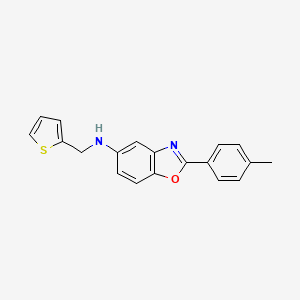
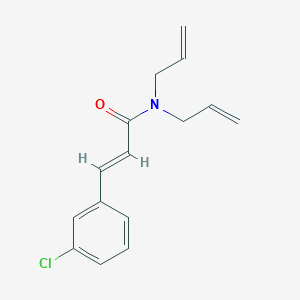

![4-{[4-(methylthio)phenyl]carbonothioyl}morpholine](/img/structure/B5771682.png)
![N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5771686.png)
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B5771687.png)

![N,N'-[1,4-phenylenebis(methylene)]dicyclopropanecarboxamide](/img/structure/B5771702.png)
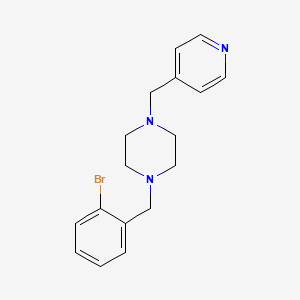
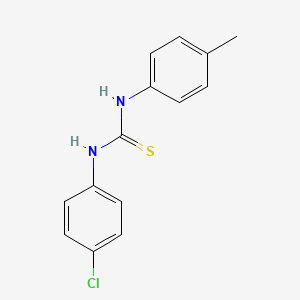
![N-[(1-naphthylamino)carbonothioyl]acetamide](/img/structure/B5771724.png)
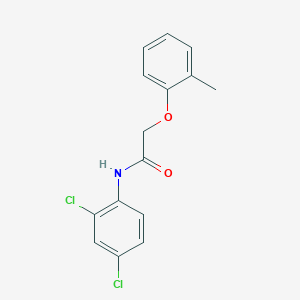
![N-(tert-butyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5771744.png)
